3,4-Dichlorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dichlorophenylboronic acid and its derivatives involves several steps, including halogenation, boronation, and coupling reactions. A notable method involves the Suzuki–Miyaura cross-coupling, which is facilitated by palladium catalysts in aqueous solvents, demonstrating the versatility and efficiency of creating biaryl structures from arylboronic acids under mild conditions (Nájera, Gil‐Molto, & Karlström, 2004).
Molecular Structure Analysis
The molecular structure of 3,4-dichlorophenylboronic acid has been extensively studied using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy, alongside density functional theory (DFT) calculations, have provided detailed insights into its molecular vibrations and conformations. The most stable conformer identified through these studies aligns well with experimental data, showcasing the compound's molecular geometry and vibrational frequencies (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Chemical Reactions and Properties
3,4-Dichlorophenylboronic acid participates in various chemical reactions, including the aza-Friedel–Crafts reaction, showcasing its ability to act as a catalyst or reactant in synthesizing complex organic molecules. Such reactions highlight its versatility and importance in organic synthesis, providing pathways to a range of valuable chemical products (Goswami, Thorat, Shukla, & Bhusare, 2015).
Physical Properties Analysis
The physical properties of 3,4-dichlorophenylboronic acid, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular interactions and crystal packing, as observed in various halophenylboronic acids, where hydrogen bonding and halogen interactions play a significant role in their solid-state architecture (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Scientific Research Applications
Structural and Vibrational Studies : Kurt et al. (2009) conducted a study on the molecular structure and vibrational properties of 3,4-Dichlorophenylboronic acid. They utilized Fourier Transform Infrared and Raman spectra to analyze the molecule in the solid phase. Their results provided insights into the molecular structures, vibrational frequencies, and theoretical calculations of the molecule (Kurt et al., 2009).
Herbicide Toxicology : Zuanazzi et al. (2020) reviewed studies on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid, a compound related to 3,4-Dichlorophenylboronic acid. This review provides insights into the trends and gaps in research on this herbicide's toxicity (Zuanazzi, Ghisi, & Oliveira, 2020).
Catalytic Activity in Photodegradation : Lima et al. (2020) explored the catalytic activity of certain materials in the photodegradation of dichlorophenoxyacetic acid, which shares structural similarities with 3,4-Dichlorophenylboronic acid. Their study contributes to understanding the potential environmental applications of these types of compounds (Lima et al., 2020).
Cross-Coupling Reactions : Nájera et al. (2004) investigated the use of palladium dichloride complexes for cross-coupling reactions in water, including reactions with arylboronic acids like 3,4-Dichlorophenylboronic acid. This research highlights the compound's role in advanced synthesis and catalysis (Nájera, Gil-Moltó, & Karlström, 2004).
Tumor Targeting and Drug Delivery : Wang et al. (2016) developed nanoparticles decorated with phenylboronic acid, including derivatives like 3,4-Dichlorophenylboronic acid, for tumor-targeted drug delivery. Their findings contribute to the potential medical applications of these compounds in targeted therapies (Wang, Wei, Cheng, Wang, & Tang, 2016).
Glycoprotein Enrichment : Zhang et al. (2014) synthesized boronic acid ligand-modified magnetic nanoparticles for glycoprotein enrichment. Their work demonstrates the application of phenylboronic acid derivatives in biomedical sciences, particularly in biomarker research and drug delivery systems (Zhang, He, Chen, & Zhang, 2014).
Safety And Hazards
3,4-Dichlorophenylboronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
(3,4-dichlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGHOARKAIPJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370221 | |
Record name | 3,4-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylboronic acid | |
CAS RN |
151169-75-4 | |
Record name | 3,4-Dichlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dichlorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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